molecular formula C26H43Cl2NO2 B14265303 N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide CAS No. 139113-99-8

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide

Cat. No.: B14265303
CAS No.: 139113-99-8
M. Wt: 472.5 g/mol
InChI Key: PSOUWOKVCCXFGR-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide typically involves multiple steps, starting with the preparation of the core phenyl structure. The process includes chlorination, ethylation, and hydroxylation reactions to introduce the necessary functional groups. The final step involves the formation of the amide bond through a condensation reaction with heptylundecanoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the amide group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide
  • 2-Naphthalenol,1-[2-(5-chloro-2-hydroxyphenyl)diazenyl]

Uniqueness

N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide stands out due to its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different solubility, stability, and interaction profiles.

Properties

CAS No.

139113-99-8

Molecular Formula

C26H43Cl2NO2

Molecular Weight

472.5 g/mol

IUPAC Name

N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-2-heptylundecanamide

InChI

InChI=1S/C26H43Cl2NO2/c1-4-7-9-11-12-14-16-18-20(17-15-13-10-8-5-2)26(31)29-23-19-22(27)21(6-3)24(28)25(23)30/h19-20,30H,4-18H2,1-3H3,(H,29,31)

InChI Key

PSOUWOKVCCXFGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl

Origin of Product

United States

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